3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a butyl group, a ketone, and four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclohexanone derivatives with tetracyanoethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid in a solvent like 1,4-dioxane . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce the use of hazardous solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohexane-1,1,2,2-tetracarbonitrile: Similar structure but lacks the butyl group.
Cyclohexanone: Contains a ketone group but lacks the nitrile groups.
Tetracyanoethylene: Contains multiple nitrile groups but lacks the cyclohexane ring.
Uniqueness
3-Butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile is unique due to the combination of a cyclohexane ring, a butyl group, a ketone, and four nitrile groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-butyl-5-oxocyclohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-2-3-4-11-5-12(19)6-13(7-15,8-16)14(11,9-17)10-18/h11H,2-6H2,1H3 |
InChI Key |
JSSOPMXMOKTDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CC(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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